molecular formula C17H14N2 B11866906 1-Benzyl-7-methyl-1H-indole-3-carbonitrile

1-Benzyl-7-methyl-1H-indole-3-carbonitrile

Cat. No.: B11866906
M. Wt: 246.31 g/mol
InChI Key: LLSHCSIOFNGWCF-UHFFFAOYSA-N
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Description

1-Benzyl-7-methyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the benzyl and methyl groups.

Industrial Production Methods

Industrial production of indole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste . This method is operationally friendly, time- and cost-effective, and complies with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-7-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-7-methyl-1H-indole-3-carbonitrile is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-benzyl-7-methylindole-3-carbonitrile

InChI

InChI=1S/C17H14N2/c1-13-6-5-9-16-15(10-18)12-19(17(13)16)11-14-7-3-2-4-8-14/h2-9,12H,11H2,1H3

InChI Key

LLSHCSIOFNGWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C#N

Origin of Product

United States

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